Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Overview
Description
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
Compounds of this nature are often involved in reactions such as the suzuki–miyaura coupling . In such reactions, the compound may act as a reagent, participating in the formation of carbon-carbon bonds .
Biochemical Pathways
In the context of organic synthesis, it may be involved in various reactions leading to the formation of complex organic molecules .
Result of Action
The result of the action of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate largely depends on the context in which it is used. In organic synthesis, its use can lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the reaction conditions (such as temperature and pH), the presence of a catalyst, and the concentrations of other reactants .
Preparation Methods
The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate typically involves a multi-step process. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then converted to an alkane.
Chemical Reactions Analysis
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate undergoes several types of chemical reactions:
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like tin and hydrochloric acid for reduction, and bromine for bromination. The major products formed from these reactions include various substituted benzoates and amines.
Scientific Research Applications
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is used extensively in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may be used in chemical synthesis as a building block for more complex molecules .
Comparison with Similar Compounds
Similar compounds to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate include:
Methyl 2-bromo-5-nitrobenzoate: This compound has a similar structure but differs in the position of the bromine and nitro groups.
Methyl 5-bromo-2-nitrobenzoate: Another similar compound with different positioning of the substituents on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 5-bromo-2-nitro-4-propan-2-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-6(2)7-5-10(13(15)16)8(4-9(7)12)11(14)17-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVOZHRQXALCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1Br)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177543 | |
Record name | Benzoic acid, 5-bromo-4-(1-methylethyl)-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400645-04-6 | |
Record name | Benzoic acid, 5-bromo-4-(1-methylethyl)-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-bromo-4-(1-methylethyl)-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201177543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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